REACTION_CXSMILES
|
Cl[C:2]1[C:7]([CH3:8])=[CH:6][N:5]=[C:4]([S:9][CH3:10])[N:3]=1.[N:11]1[CH:16]=[CH:15][CH:14]=[C:13](B(O)O)[CH:12]=1.C([O-])([O-])=O.[Na+].[Na+].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C(O)CC.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:8][C:7]1[C:2]([C:13]2[CH:12]=[N:11][CH:16]=[CH:15][CH:14]=2)=[N:3][C:4]([S:9][CH3:10])=[N:5][CH:6]=1 |f:2.3.4,7.8.9|
|
Name
|
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC=C1C)SC
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)B(O)O
|
Name
|
|
Quantity
|
863 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
186 mg
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
40 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
the crude was partitioned between water and ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude was purified by flash chromatography with ethyl acetate-petroleum ether (1-1)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=NC(=NC1)SC)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.28 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |